

# RIPK1-IN-18 Sulfate Hydrate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *RIPK1-IN-18 sulfate hydrate*

Cat. No.: *B12389549*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **RIPK1-IN-18 sulfate hydrate**, a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document details its chemical properties, the signaling pathways it modulates, and relevant experimental protocols for its characterization.

## Core Compound Information

Parameter	Value
Product Name	RIPK1-IN-18 sulfate hydrate
CAS Number	2897618-64-1[1][2]
Molecular Formula	C22H20F4N6O7S[1]
Molecular Weight	588.49 g/mol [1]
Description	A potent and selective inhibitor of RIPK1, intended for research in areas such as autoimmune diseases.[1][2]

## Quantitative Data Summary

While specific quantitative data for **RIPK1-IN-18 sulfate hydrate** is not readily available in the public domain, the following table presents typical data for potent and selective RIPK1 inhibitors, providing a benchmark for its expected activity.

Assay Type	Parameter	Typical Value Range for Potent RIPK1 Inhibitors
Biochemical Kinase Assay	IC50	1 - 100 nM
Cellular Necroptosis Assay	EC50	10 - 500 nM
Kinase Selectivity Panel	S-Score (10)	< 0.05

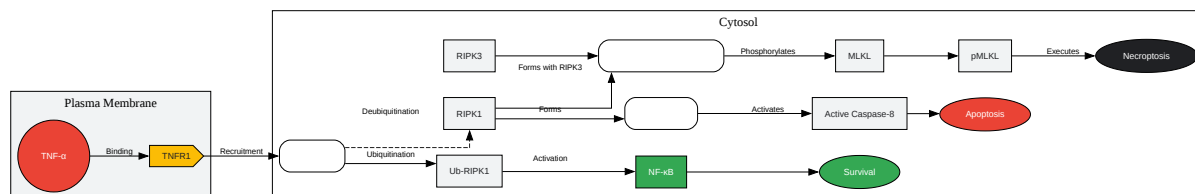
Note: The values presented are representative for potent RIPK1 inhibitors and may not reflect the exact values for **RIPK1-IN-18 sulfate hydrate**. Researchers should perform their own experiments to determine the precise activity of the compound.

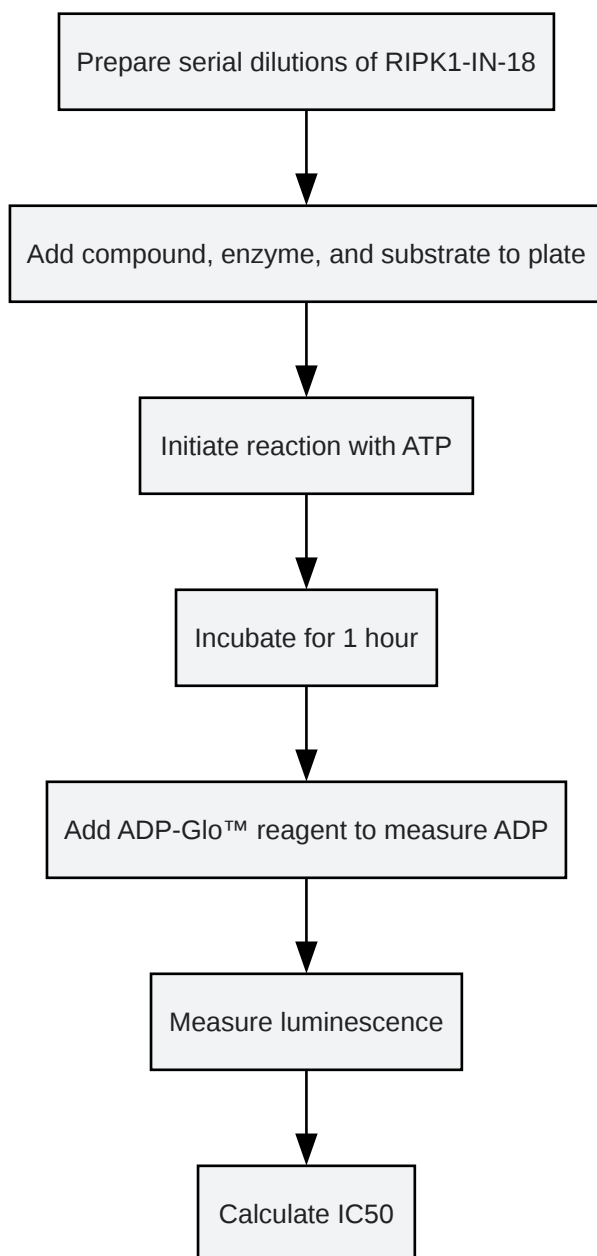
## RIPK1 Signaling Pathways

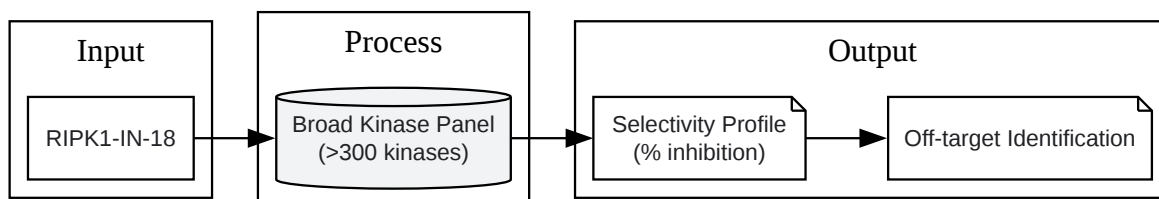
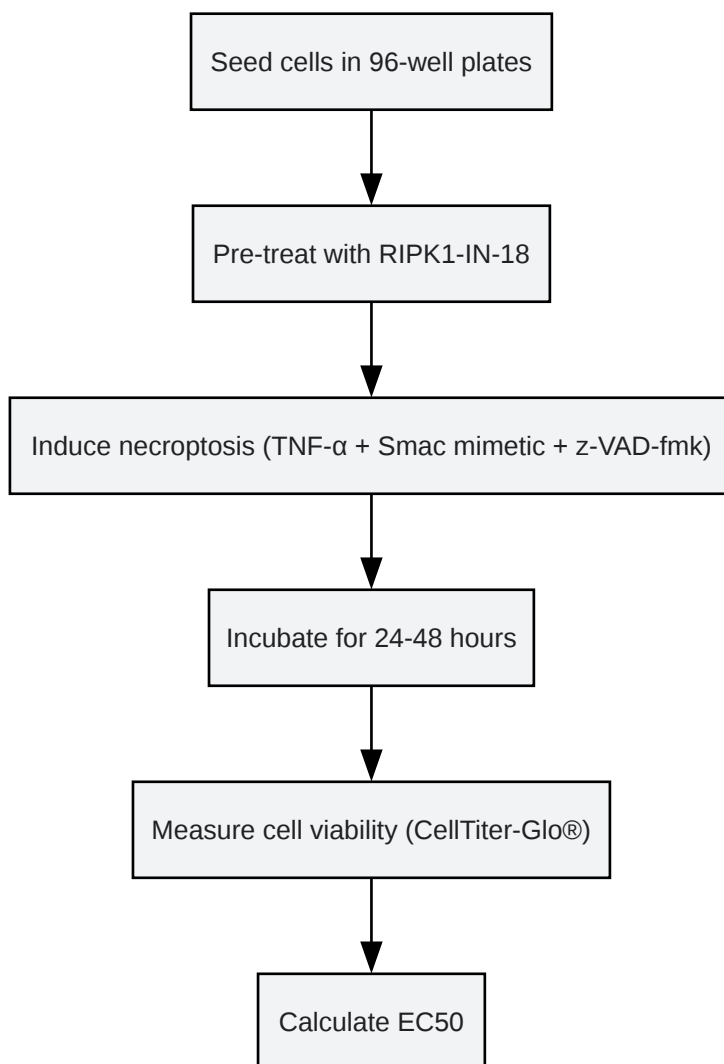
RIPK1 is a critical regulator of cellular life and death, primarily involved in signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[3][4] It functions as both a scaffold protein and a kinase, dictating the cellular response to stimuli like TNF- $\alpha$ . [4] Inhibition of RIPK1's kinase activity is a key strategy for preventing necroptosis, a form of programmed cell death, and for mitigating inflammation.[5][6]

Upon TNF- $\alpha$  binding to TNFR1, a membrane-bound signaling complex known as Complex I is formed.[7][8] This complex includes RIPK1, TRADD, TRAF2/5, and cIAP1/2.[7] In this context, RIPK1 is ubiquitinated, which leads to the activation of the NF- $\kappa$ B survival pathway.[7][9]

However, under conditions where components of Complex I are inhibited or degraded, RIPK1 can participate in the formation of cytosolic death-inducing complexes. Deubiquitination of RIPK1 allows for the formation of Complex IIa (containing FADD and pro-caspase-8), leading to apoptosis, or Complex IIb (the necrosome, containing RIPK1, RIPK3, and MLKL) when caspase-8 is inhibited, leading to necroptosis.[7] The kinase activity of RIPK1 is essential for the activation of RIPK3 and the subsequent execution of necroptosis.[7][10]







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